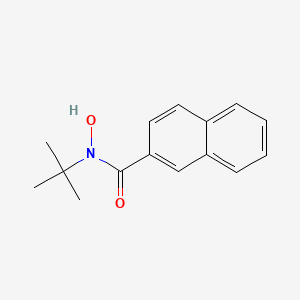![molecular formula C16H14O3S B14303948 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde CAS No. 114588-96-4](/img/structure/B14303948.png)
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a methanesulfonyl-substituted phenyl group via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methanesulfonylphenylacetaldehyde.
Reaction with Sodium Carbonate: The aldehyde is reacted with sodium carbonate in the presence of sodium tungstate as a catalyst.
Oxidation: Hydrogen peroxide is added dropwise to the reaction mixture, leading to the formation of the desired product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation
Vergleich Mit ähnlichen Verbindungen
- 4-Methanesulfonylphenylacetic acid
- 4-Methanesulfonyl-2-nitrophenylamine
- 4-Methanesulfonyl-2-nitrophenylamine
Comparison: 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
114588-96-4 |
|---|---|
Molekularformel |
C16H14O3S |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
4-[2-(4-methylsulfonylphenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3S/c1-20(18,19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h2-12H,1H3 |
InChI-Schlüssel |
ZKBIPKKVVLJXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


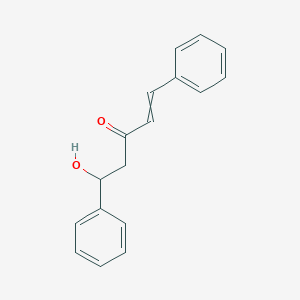
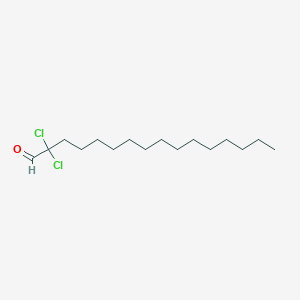
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
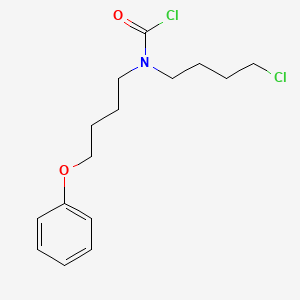
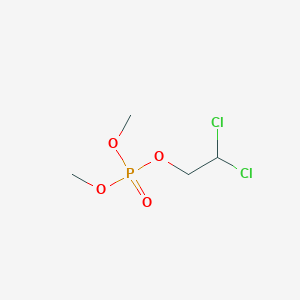
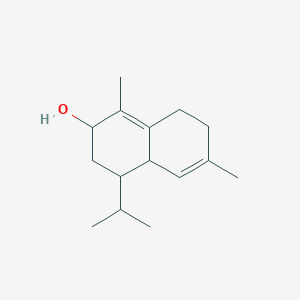


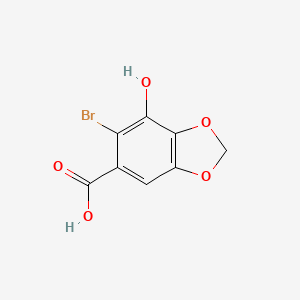
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
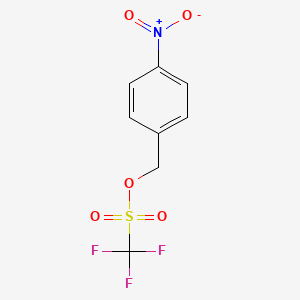
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
